Enzymatic Substrate Specificity: 2-Bromo-1-indanone vs. Unhalogenated 1-Indanone with β-Keto Ester Reductase
2-Bromo-1-indanone serves as a specific substrate for the recombinant β-keto ester reductase (KER) from Penicillium citrinum, whereas the unhalogenated 1-indanone is not reported as a substrate. This functionalization allows for the investigation of substrate specificity that the parent ketone cannot provide [1]. The enzyme's activity with 2-bromo-1-indanone demonstrates the critical role of the α-bromo substituent in substrate recognition or turnover.
| Evidence Dimension | Substrate for recombinant β-keto ester reductase (KER) of Penicillium citrinum |
|---|---|
| Target Compound Data | Active substrate |
| Comparator Or Baseline | 1-Indanone (unsubstituted parent) |
| Quantified Difference | Qualitative difference: 2-Bromo-1-indanone is a substrate; 1-indanone is not described as a substrate in this context. |
| Conditions | In vitro enzyme assay with purified recombinant KER expressed in E. coli [1] |
Why This Matters
This specificity makes 2-bromo-1-indanone a critical tool for probing the active site and catalytic mechanism of this industrially relevant reductase, an application where the unsubstituted analog fails.
- [1] Itoh, N., Matsuda, M., Mabuchi, M., Dairi, T., & Wang, J. (2004). Purification and characterization of NADPH-dependent aldo-keto reductase specific for beta-keto esters from Penicillium citrinum, and production of methyl (S)-4-bromo-3-hydroxybutyrate. Applied Microbiology and Biotechnology, 66(1), 53-62. View Source
